molecular formula C21H15N3O3 B2516990 N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide CAS No. 2034577-42-7

N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B2516990
CAS No.: 2034577-42-7
M. Wt: 357.369
InChI Key: XYFHSKNHHOXEAQ-UHFFFAOYSA-N
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Description

N-([2,4'-Bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a synthetic hybrid molecule designed for pharmaceutical and biochemical research. It incorporates two privileged pharmacophores: a 2-oxo-2H-chromene (coumarin) ring and a [2,4'-bipyridin] system. Coumarin derivatives are a significant class of compounds renowned for their diverse biological activities. Extensive research has demonstrated that coumarin-3-carboxamide derivatives exhibit potent inhibitory effects on enzymes like monoamine oxidases (MAOs), which are targets for neurodegenerative diseases . Some specific coumarin-3-carboxamides have shown exceptional, nanomolar-range selectivity for MAO-B isoforms . Furthermore, similar carboxamide-linked coumarin derivatives have been investigated as potential anti-Alzheimer's agents due to their cholinesterase inhibitory activity and neuroprotective effects . The bipyridine moiety, on the other hand, is a classic ligand in coordination chemistry and can impart metal-chelating properties, which may be relevant for targeting metalloenzymes or for developing diagnostic imaging agents . The strategic fusion of these two structures into a single molecule makes this compound a valuable candidate for researchers exploring new therapeutic leads for neurological disorders, cancer, and other conditions. It is also a useful building block in medicinal chemistry for structure-activity relationship (SAR) studies. This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-oxo-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O3/c25-20(17-12-15-4-1-2-6-18(15)27-21(17)26)24-13-16-5-3-9-23-19(16)14-7-10-22-11-8-14/h1-12H,13H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFHSKNHHOXEAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide typically involves the coupling of a bipyridine derivative with a chromene carboxamide precursor. One common method is the Suzuki coupling reaction, which involves the reaction of a halogenated bipyridine with a boronic acid derivative of the chromene carboxamide in the presence of a palladium catalyst . The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of homogeneous or heterogeneous catalysts can be optimized to improve yield and reduce reaction times. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The bipyridine moiety can be oxidized to form bipyridinium salts.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The bipyridine unit can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Bipyridinium salts.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted bipyridine derivatives.

Scientific Research Applications

N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-([2,4’-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The bipyridine moiety coordinates with metal ions, forming stable complexes that can modulate various biochemical pathways . The chromene unit may interact with cellular proteins, affecting signal transduction and gene expression.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Biological Activity: Bipyridine vs. In contrast, the benzylpiperidine moiety in 1A and compound 17 likely targets cholinesterases via hydrophobic interactions . Electron-Donating Groups: Compounds I and II (6-methyl, 3-methoxy) exhibit enhanced nonlinear optical (NLO) properties due to electron-donating substituents, which alter charge distribution . Bulky Substituents: The 7-O-(3,4-dichlorobenzyl)oxy group in ’s HDAC inhibitor increases steric bulk, improving HDAC1 binding affinity (IC50 = 0.47 µM vs. entinostat’s 0.41 µM) .

Synthetic Strategies :

  • The target compound’s synthesis likely involves amide coupling between 2-oxo-2H-chromene-3-carboxylic acid and [2,4'-bipyridin]-3-ylmethanamine, analogous to methods in (e.g., Cs₂CO₃-mediated alkylation in acetonitrile) .

Unanswered Questions :

  • The target compound’s specific biological activities (e.g., cholinesterase or HDAC inhibition) remain uncharacterized in the provided evidence. Comparative studies with analogs are needed.

Biological Activity

N-([2,4'-bipyridin]-3-ylmethyl)-2-oxo-2H-chromene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a chromene core, which is a well-known scaffold in drug design, particularly for its diverse biological activities. The bipyridine moiety enhances its coordination properties with metal ions, which can be pivotal in developing metal-based therapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Coordination : The bipyridine structure allows the compound to form stable complexes with various metal ions, potentially enhancing its anticancer properties by targeting metal-dependent enzymes.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in cancer progression and inflammation. For example, it has been shown to inhibit 15-lipoxygenase (15-LOX), an enzyme linked to various cancers and inflammatory diseases .
  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is often mediated through DNA damage and chromatin condensation mechanisms .

Anticancer Activity

This compound has been evaluated for its anticancer properties in various studies:

  • In Vitro Studies : In experiments conducted on human prostate cancer cell lines (e.g., PC3 and DU145), the compound exhibited dose-dependent cytotoxicity. The IC50 values indicated that it was more effective against PC3 cells compared to DU145 cells, suggesting a selective action against certain cancer types .
Cell LineIC50 (μg/mL) at 24hIC50 (μg/mL) at 48hIC50 (μg/mL) at 72h
PC340.1 ± 7.927.05 ± 3.926.43 ± 2.1
DU14598.14 ± 48.362.5 ± 17.341.85 ± 7.8

Anti-inflammatory Activity

The compound has also shown promise in anti-inflammatory applications:

  • Mechanism : It may inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are critical mediators of inflammation.

Case Studies

  • Study on Chromene Derivatives : Research involving similar chromene derivatives demonstrated their efficacy in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest . The findings support the hypothesis that this compound may exhibit similar properties.
  • Bipyridine Complexes : Compounds containing bipyridine moieties have been extensively studied for their role as ligands in coordination chemistry, leading to applications in catalysis and medicinal chemistry. These studies underline the versatility of bipyridine-containing compounds in developing novel therapeutic agents.

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